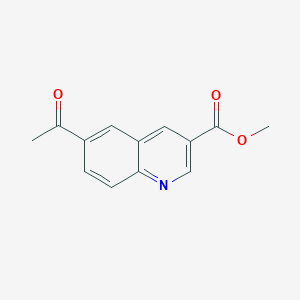

Methyl 6-acetylquinoline-3-carboxylate

Description

BenchChem offers high-quality Methyl 6-acetylquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-acetylquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-acetylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-8(15)9-3-4-12-10(5-9)6-11(7-14-12)13(16)17-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGQOLSIXJZVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CN=C2C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of Methyl 6-acetylquinoline-3-carboxylate

Technical Guide: Methyl 6-acetylquinoline-3-carboxylate

Executive Summary

Methyl 6-acetylquinoline-3-carboxylate (CAS: 1956318-19-6) is a high-value heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1][2][3][4][5] Belonging to the class of substituted quinoline-3-carboxylates, it serves as a critical scaffold for developing kinase inhibitors, antimalarial agents, and antimicrobial compounds.[2] Its structural duality—featuring an electrophilic acetyl group at position C6 and a reactive ester at C3—allows for divergent synthetic pathways, making it a versatile "linchpin" intermediate in medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profiling

This compound exhibits properties consistent with "Rule of 5" compliant fragments, making it an ideal starting point for lead optimization.

| Property | Data / Descriptor |

| IUPAC Name | Methyl 6-acetylquinoline-3-carboxylate |

| CAS Number | 1956318-19-6 |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Predicted LogP | ~1.9 – 2.4 (Lipophilic, membrane permeable) |

| H-Bond Acceptors | 3 (N, C=O acetyl, C=O ester) |

| H-Bond Donors | 0 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area (TPSA) | ~60 Ų |

Structural Analysis & Reactivity

The quinoline core is electron-deficient, particularly at the C2 and C4 positions.[2] However, the functionalization at C3 and C6 introduces specific electronic push-pull dynamics:

-

C3-Methoxycarbonyl Group: Acts as an electron-withdrawing group (EWG), further deactivating the pyridine ring.[2] It is susceptible to nucleophilic attack (e.g., hydrazine, amines) to form hydrazides or amides.

-

C6-Acetyl Group: A ketone handle located on the benzene ring.[2] It allows for condensation reactions (e.g., Claisen-Schmidt) to generate chalcones or further heterocyclization (e.g., forming thiazoles or pyrazoles fused to the quinoline).

-

Regioselectivity: In electrophilic aromatic substitution, the C5 and C8 positions are deactivated by the protonated nitrogen and the EWGs, making the ring relatively inert to further electrophilic attack without harsh conditions.

Synthetic Methodology

The most robust route for synthesizing Methyl 6-acetylquinoline-3-carboxylate is a modified Gould-Jacobs Reaction .[2] This sequence builds the pyridine ring onto a pre-functionalized aniline.

Core Workflow:

-

Condensation: 4-Aminoacetophenone reacts with Dimethyl methoxymethylenemalonate.[2]

-

Cyclization: Thermal closure yields the 4-hydroxy intermediate.

-

Aromatization/Deoxygenation: Conversion of the 4-OH to 4-Cl, followed by reductive dechlorination to yield the target 4-H quinoline.[2]

Step-by-Step Protocol:

Step 1: Condensation (Enamine Formation) [2]

-

Reagents: 4-Aminoacetophenone (1.0 eq), Dimethyl methoxymethylenemalonate (1.1 eq).[2]

-

Solvent: Methanol or Ethanol (reflux).[2]

-

Procedure: Reflux reactants for 2–4 hours. Monitor TLC for disappearance of aniline. Cool to precipitate the enamine intermediate.

-

Yield: Typically >85%.

Step 2: Thermal Cyclization (Gould-Jacobs)

-

Medium: Diphenyl ether or Dowtherm A (inert heat transfer fluid).[2]

-

Conditions: Heat to 250°C for 30–60 mins.

-

Mechanism: Intramolecular nucleophilic attack of the aromatic carbon onto the ester carbonyl, releasing methanol.

-

Product: Methyl 6-acetyl-4-hydroxyquinoline-3-carboxylate.[2]

Step 3: Dehydroxylation (The Critical Modification)

-

Note: The Gould-Jacobs naturally yields the 4-OH species. To obtain the specific title compound (4-H), the hydroxyl group must be removed.

-

Chlorination: Reflux the 4-OH intermediate in POCl₃ (Phosphorus oxychloride) to generate the 4-Chloro derivative.[2]

-

Hydrogenolysis: Catalytic hydrogenation (H₂, Pd/C, Et₃N in MeOH) removes the chlorine atom, yielding Methyl 6-acetylquinoline-3-carboxylate .[2]

Visualization: Synthetic Pathway

Figure 1: Retrosynthetic workflow from 4-aminoacetophenone to the target quinoline ester via the Gould-Jacobs protocol.

Applications in Drug Discovery

This molecule acts as a "divergent point" intermediate. Researchers utilize the orthogonal reactivity of the ketone and ester to build libraries.

A. Kinase Inhibitor Scaffolds Reaction of the C3-ester with hydrazine hydrate yields quinoline-3-carbohydrazide .[2] This hydrazide can be cyclized with aldehydes to form 1,3,4-oxadiazoles , a pharmacophore commonly found in VEGFR and EGFR inhibitors.[2]

B. Chalcone Derivatives (Anticancer) The C6-acetyl group undergoes Claisen-Schmidt condensation with aromatic aldehydes (Ar-CHO) in the presence of base (NaOH/EtOH).[2] The resulting chalcones (α,β-unsaturated ketones) are potent Michael acceptors, often exhibiting cytotoxicity against MCF-7 and HeLa cancer cell lines by targeting tubulin polymerization [1].[2]

C. Antimicrobial Agents Modifications at the C3 position to form amides (via aminolysis) have been shown to increase affinity for DNA gyrase in bacterial targets, mimicking the binding mode of fluoroquinolones [2].

Visualization: Functionalization Logic

Figure 2: Divergent synthesis map showing the three primary derivatization pathways for the scaffold.[2]

Safety & Handling (SDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).

-

GHS Classification: H315, H319, H335.

-

Storage: Keep in a cool, dry place (2–8°C recommended). Moisture sensitive (ester hydrolysis risk).[2]

-

Handling: Use in a fume hood. Avoid dust formation.

References

-

BenchChem. (2025).[6] Methyl 6-Methylquinoline-3-carboxylate and related Quinoline Derivatives.[2] Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Quinoline, 6-methyl- Properties and Spectra.[2][7] NIST Chemistry WebBook, SRD 69. Retrieved from

-

Sigma-Aldrich. (2024). Methyl 6-acetylquinoline-3-carboxylate Product Detail (CAS 1956318-19-6).[3][8] Retrieved from [3]

-

Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.[9][10] RSC Advances. Retrieved from

-

ChemicalBook. (2025). 6-Methylquinoline and Derivatives: NMR and Properties. Retrieved from

Sources

- 1. Methyl 6-acetylquinoline-3-carboxylate [sigmaaldrich.com]

- 2. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

- 3. methyl 6-acetylquinoline-3-carboxylate | 1956318-19-6 [sigmaaldrich.com]

- 4. iipseries.org [iipseries.org]

- 5. Methyl 6-acetylquinoline-3-carboxylate [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quinoline, 6-methyl- [webbook.nist.gov]

- 8. chiralen.com [chiralen.com]

- 9. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 6-acetylquinoline-3-carboxylate molecular weight and formula

An In-Depth Technical Guide to Methyl 6-acetylquinoline-3-carboxylate for Advanced Research and Drug Development

Executive Summary

Methyl 6-acetylquinoline-3-carboxylate is a quinoline-based heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous approved therapeutics.[1][2][3] This guide provides a comprehensive overview of the molecular and physical properties of Methyl 6-acetylquinoline-3-carboxylate, detailed protocols for its synthesis and characterization, and an exploration of its applications in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research endeavors.

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a prominent structural motif in a vast array of pharmacologically active compounds.[3] Its unique electronic properties and rigid bicyclic structure allow it to interact with a wide range of biological targets. Consequently, quinoline derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral effects.[1][2][3][4]

The strategic functionalization of the quinoline core is a cornerstone of modern drug design. Methyl 6-acetylquinoline-3-carboxylate, with its acetyl group at the 6-position and a methyl ester at the 3-position, offers two distinct points for chemical modification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NO₃ | [6] |

| Molecular Weight | 229.23 g/mol | [6] |

| CAS Number | 1956318-19-6 | [6] |

| Appearance | Solid | [5] |

| Storage Conditions | Room temperature, in a dry, dark place | [6] |

Spectroscopic Characterization

While specific spectra for Methyl 6-acetylquinoline-3-carboxylate are proprietary to chemical suppliers, a detailed analysis of its structural analogs allows for an accurate prediction of its spectroscopic data.[5][7] Characterization would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methyl ester protons (around 4.0 ppm), and a singlet for the acetyl group's methyl protons (around 2.6 ppm).

-

¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbons of the ester and acetyl groups (in the range of 165-195 ppm), in addition to the characteristic signals for the carbons of the quinoline ring.

-

IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functionalities (typically in the 1680-1730 cm⁻¹ region).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the expected [M+H]⁺ ion at m/z 230.0761.[7]

Synthesis and Purification: A Detailed Protocol

The synthesis of Methyl 6-acetylquinoline-3-carboxylate can be approached through several synthetic routes. A common and reliable method is the esterification of the corresponding carboxylic acid, 6-acetylquinoline-3-carboxylic acid.

Proposed Synthesis Workflow

Caption: Fischer-Speier esterification workflow for the synthesis of Methyl 6-acetylquinoline-3-carboxylate.

Step-by-Step Experimental Protocol

Objective: To synthesize Methyl 6-acetylquinoline-3-carboxylate via Fischer-Speier esterification.

Materials:

-

6-Acetylquinoline-3-carboxylic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Dichloromethane

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-acetylquinoline-3-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL per gram of carboxylic acid).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralization: Carefully neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Methyl 6-acetylquinoline-3-carboxylate.[5]

Applications in Drug Discovery and Medicinal Chemistry

Methyl 6-acetylquinoline-3-carboxylate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The quinoline-3-carboxylate scaffold has been identified as a promising pharmacophore for the development of antiproliferative agents.[1][2]

A Scaffold for Novel Therapeutics

The acetyl and methyl ester functional groups of Methyl 6-acetylquinoline-3-carboxylate serve as versatile handles for a variety of chemical transformations.

-

Modification of the Acetyl Group: The ketone of the acetyl group can be reduced to a secondary alcohol, which can be further functionalized. It can also undergo reactions such as the Wittig reaction to introduce new carbon-carbon bonds.

-

Derivatization of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides.[5] This is a common strategy in drug discovery to explore the SAR of a compound series.

Drug Discovery Workflow

Caption: Role of Methyl 6-acetylquinoline-3-carboxylate as a starting scaffold in a typical drug discovery workflow.

Conclusion

Methyl 6-acetylquinoline-3-carboxylate represents a strategically important molecule for the advancement of medicinal chemistry and drug discovery. Its quinoline core, combined with its versatile functional groups, provides a robust platform for the synthesis of novel compounds with therapeutic potential. The detailed protocols and technical information provided in this guide are intended to empower researchers to effectively utilize this compound in their quest for the next generation of innovative medicines.

References

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Bentham Science Publishers. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Available from: [Link]

-

PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Available from: [Link]

-

Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]

-

PubMed. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Available from: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1956318-19-6|Methyl 6-acetylquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

Methodological & Application

Synthesis of Novel Quinoline-Based Chalcone Derivatives from Methyl 6-acetylquinoline-3-carboxylate: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of novel chalcone derivatives, a class of compounds with significant pharmacological interest, using Methyl 6-acetylquinoline-3-carboxylate as a key starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, and its hybridization with the chalcone motif has yielded compounds with a wide array of biological activities, including potential anticancer and antimicrobial properties.[1] This document provides a detailed protocol for the synthesis of these derivatives via the base-catalyzed Claisen-Schmidt condensation reaction. Furthermore, it outlines the necessary steps for purification and characterization of the final products, offering a self-validating system for researchers. This guide is intended to be an authoritative resource, grounded in established chemical principles and supported by scientific literature, to facilitate the exploration of this promising class of molecules in drug discovery and development.

Introduction: The Significance of Quinoline-Chalcone Hybrids

Quinoline and its derivatives have long been recognized for their diverse pharmacological activities and are integral components of numerous established drugs.[1] The fusion of a quinoline ring system with a chalcone moiety (1,3-diaryl-2-propen-1-one) has emerged as a promising strategy in medicinal chemistry.[1][2] Chalcones themselves are a class of organic compounds known for their broad spectrum of biological activities.[2][3] The resulting quinoline-chalcone hybrids often exhibit enhanced or novel therapeutic properties, making them attractive targets for drug discovery programs.

The core of this synthetic approach is the Claisen-Schmidt condensation, a reliable and widely used method for the formation of α,β-unsaturated ketones.[3][4][5][6][7] This reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen, typically under basic or acidic conditions.[3][5][6][7] In the context of this guide, Methyl 6-acetylquinoline-3-carboxylate serves as the ketone component, providing the quinoline scaffold, which is then reacted with various substituted benzaldehydes to generate a library of novel chalcone derivatives.

Reaction Mechanism: The Claisen-Schmidt Condensation

The synthesis of quinoline-based chalcones from Methyl 6-acetylquinoline-3-carboxylate proceeds via a base-catalyzed Claisen-Schmidt condensation. The mechanism can be understood in the following steps:

-

Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the acetyl group on the quinoline ring, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

-

Aldol Adduct Formation: The resulting tetrahedral intermediate is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketone, also known as an aldol adduct.

-

Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, more stable α,β-unsaturated ketone, the quinoline-chalcone derivative.[3]

Figure 1: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative quinoline-chalcone derivative.

Materials and Equipment

-

Methyl 6-acetylquinoline-3-carboxylate

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, benzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl, dilute)

-

Distilled water

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Recrystallization apparatus

Synthesis Protocol

This protocol describes a general procedure for the synthesis of a quinoline-chalcone derivative. The reaction should be monitored by TLC to determine completion.

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve Methyl 6-acetylquinoline-3-carboxylate (e.g., 10 mmol, 2.29 g) and the desired substituted benzaldehyde (10 mmol) in 30-40 mL of ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol in 5-10 mL of water) or potassium hydroxide dropwise.

-

Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), pour the reaction mixture into a beaker containing crushed ice (~150 g).

-

Precipitation: Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 5-6. A precipitate of the crude chalcone should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral.

-

Drying: Allow the crude product to air-dry or dry it in a desiccator.

Purification Protocol: Recrystallization

Purification of the crude chalcone is essential to remove unreacted starting materials and by-products. Recrystallization is a common and effective method.[3]

-

Solvent Selection: Ethanol is often a suitable solvent for the recrystallization of chalcones.

-

Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Remove the charcoal by hot gravity filtration.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to dry completely.

Figure 2: Experimental workflow for the synthesis and purification of quinoline-chalcone derivatives.

Characterization of Products

The synthesized quinoline-chalcone derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

| Parameter | Method | Expected Results |

| Melting Point | Melting Point Apparatus | A sharp and defined melting point range indicates high purity. |

| ¹H NMR | NMR Spectroscopy | Signals corresponding to the quinoline ring protons, the α,β-unsaturated protons of the chalcone moiety (typically as doublets with a coupling constant of ~15-16 Hz for the trans isomer), the aromatic protons of the substituted benzaldehyde ring, and the methyl ester protons.[2][8] |

| ¹³C NMR | NMR Spectroscopy | Resonances for the carbonyl carbon of the chalcone, the carbons of the quinoline ring, the carbons of the substituted benzaldehyde ring, and the methyl ester carbon.[8] |

| IR Spectroscopy | FT-IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the α,β-unsaturated ketone (around 1650-1680 cm⁻¹), C=C stretching of the alkene, and aromatic C-H and C=C stretching.[2] |

| Mass Spectrometry | MS (e.g., ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight of the synthesized chalcone derivative.[8] |

Table 1: Summary of analytical methods for the characterization of quinoline-chalcone derivatives.

Troubleshooting and Field-Proven Insights

-

Low Yield: If the yield is low, ensure that the starting materials are pure and dry. The reaction time may need to be extended, or a slight excess of the aldehyde can be used.

-

Incomplete Reaction: If TLC analysis shows significant amounts of starting material remaining, consider gently heating the reaction mixture (e.g., to 40-50 °C) or adding a small amount of additional base.

-

Oily Product: If the product "oils out" during recrystallization instead of forming crystals, this may be due to impurities or an inappropriate solvent. Try using a different recrystallization solvent or a solvent pair (e.g., ethanol-water).

-

Side Reactions: The primary side reaction is the self-condensation of the ketone, although this is less likely with the activated acetyl group of the quinoline derivative. Ensuring a stoichiometric amount of the aldehyde can minimize this.

Conclusion

The synthesis of novel chalcone derivatives from Methyl 6-acetylquinoline-3-carboxylate offers a versatile and efficient route to a class of compounds with significant potential in drug discovery. The Claisen-Schmidt condensation is a robust and well-understood reaction that can be readily adapted to generate a diverse library of quinoline-chalcone hybrids for biological screening. The protocols and insights provided in this guide are intended to empower researchers to explore this promising area of medicinal chemistry.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. PMC. [Link]

-

Hassan, S. A., et al. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. MDPI. [Link]

-

Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). (n.d.). ResearchGate. [Link]

-

Mohammed, O. J., et al. (2025). New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. Hindawi. [Link]

-

Saba, F. (2021). Synthesis and Characterization of Chalcone Derived Heterocyclic Compounds and Their Biological Activities. UNIMAS Institutional Repository. [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (n.d.). The Royal Society of Chemistry. [Link]

-

Ali, A., et al. (n.d.). Synthesis of Some Chalcones and Pyrazoline bearing Chloroqunoline Scaffold as Biologically Active Agents. Academia.edu. [Link]

-

Kumar, A., et al. (2014). Synthesis, characterization, theoretical, anti-bacterial and molecular docking studies of quinoline based chalcones as a DNA gyrase inhibitor. PubMed. [Link]

-

Claisen-Schmidt Condensation. (n.d.). Cambridge University Press. [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. [Link]

-

Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs. [Link]

-

Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. (2016). The Journal of Chemical Science. [Link]

-

Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

Sources

- 1. (PDF) Synthesis of Some Chalcones and Pyrazoline bearing Chloroqunoline Scaffold as Biologically Active Agents [academia.edu]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. praxilabs.com [praxilabs.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. rsc.org [rsc.org]

Hydrolysis of Methyl 6-acetylquinoline-3-carboxylate to carboxylic acid

An In-depth Guide to the Saponification of Methyl 6-acetylquinoline-3-carboxylate

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol and theoretical foundation for the hydrolysis of methyl 6-acetylquinoline-3-carboxylate to its corresponding carboxylic acid, 6-acetylquinoline-3-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active molecules, where the quinoline-3-carboxylic acid moiety serves as a key pharmacophore.

Introduction: The Significance of Quinoline Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The carboxylic acid functional group at the 3-position is particularly important as it can serve as a handle for further derivatization, such as the formation of amides, which are common in many pharmaceuticals[3]. The conversion of a stable methyl ester to the more reactive carboxylic acid is, therefore, a fundamental and frequently employed reaction in synthetic organic chemistry.

The most common method for this transformation is base-catalyzed hydrolysis, also known as saponification.[4][5] This process is generally high-yielding and proceeds under relatively mild conditions, making it a preferred method in multi-step syntheses.[6][7]

The Chemistry: Mechanism of Base-Catalyzed Ester Hydrolysis

The hydrolysis of an ester in the presence of a base is a classic example of a nucleophilic acyl substitution reaction. The process is effectively irreversible because the final step is an acid-base reaction that drives the equilibrium towards the products.[7][8]

The mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: A hydroxide ion (from a base like LiOH or NaOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[4][9]

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond.

-

Expulsion of the Leaving Group: As the carbonyl group reforms, the methoxide ion (⁻OCH₃) is ejected as the leaving group.

-

Irreversible Acid-Base Reaction: The expelled methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and results in the formation of a stable carboxylate salt and methanol. This step makes the overall reaction essentially irreversible under basic conditions.[8][10]

-

Protonation (Workup): To obtain the final carboxylic acid product, an acidic workup is required. The carboxylate salt is protonated by the addition of a strong acid (e.g., HCl), causing the neutral carboxylic acid to precipitate from the aqueous solution.[4][11]

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Experimental Protocol

This protocol details a reliable method for the hydrolysis of methyl 6-acetylquinoline-3-carboxylate using lithium hydroxide. Lithium hydroxide is often favored for its high reactivity and its ability to be used under milder conditions compared to other bases.[6][12][13]

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Methyl 6-acetylquinoline-3-carboxylate | >97% | Commercial | Starting Material |

| Lithium hydroxide monohydrate (LiOH·H₂O) | Reagent Grade | Commercial | Hydrolyzing Agent |

| Tetrahydrofuran (THF) | Anhydrous | Commercial | Reaction Solvent |

| Methanol (MeOH) | ACS Grade | Commercial | Co-solvent |

| Deionized Water (H₂O) | --- | In-house | --- |

| Hydrochloric Acid (HCl), 1M Aqueous Solution | Volumetric Standard | Commercial | For acidification |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction |

| Brine (Saturated NaCl solution) | --- | Lab-prepared | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial | Drying Agent |

| Round-bottom flask, magnetic stirrer, condenser | --- | Standard Labware | --- |

| pH paper or pH meter | --- | Standard Labware | For monitoring acidification |

| Büchner funnel and filter paper | --- | Standard Labware | For product isolation |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 6-acetylquinoline-3-carboxylate (e.g., 1.0 g, 4.36 mmol).

-

Dissolution: Add a solvent mixture of THF (20 mL), Methanol (5 mL), and Deionized Water (5 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Base: Add lithium hydroxide monohydrate (e.g., 0.37 g, 8.72 mmol, 2.0 equivalents) to the solution.

-

Reaction: Attach a condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65-70°C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting material spot.[14]

-

Cooling and Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Remove the organic solvents (THF and Methanol) under reduced pressure using a rotary evaporator.

-

Aqueous Workup: To the remaining aqueous residue, add deionized water (20 mL). Wash the aqueous solution with ethyl acetate (2 x 20 mL) to remove any non-polar impurities or unreacted starting material. Discard the organic layers.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 1M HCl dropwise to acidify the solution to a pH of approximately 3-4.[1] The carboxylic acid product will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid cake with cold deionized water (2 x 15 mL) to remove any inorganic salts.

-

Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.

Caption: Workflow for the hydrolysis of methyl 6-acetylquinoline-3-carboxylate.

Expected Results and Characterization

| Parameter | Expected Value |

| Product Name | 6-Acetylquinoline-3-carboxylic acid |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Yield | Typically >90% |

| Purity (by HPLC/NMR) | >95% |

Characterization:

-

¹H NMR: The disappearance of the methyl ester singlet (typically around 3.9-4.0 ppm) and the appearance of a broad carboxylic acid proton signal (typically >12 ppm) are key indicators of a successful reaction. Other aromatic and acetyl methyl protons should remain, though their chemical shifts may be slightly altered.

-

¹³C NMR: The carbon signal of the methyl ester (around 52 ppm) will be absent in the product spectrum, while the carbonyl carbon of the carboxylic acid will appear around 165-175 ppm.

-

IR Spectroscopy: A broad O-H stretch for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. The ester C=O stretch (around 1720 cm⁻¹) will be replaced by a carboxylic acid C=O stretch (around 1680-1710 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (m/z = 215.21).

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, an additional 0.5 equivalents of LiOH can be added, and the reaction can be refluxed for another 1-2 hours. Incomplete dissolution of the starting ester can also slow the reaction; ensure a homogenous solution before adding the base.

-

Product Oiling Out: During acidification, if the product "oils out" instead of precipitating as a solid, it may be due to impurities or a too-rapid change in pH. Ensure the solution is well-chilled and the acid is added slowly with vigorous stirring. If an oil persists, it can be extracted into an organic solvent like ethyl acetate, dried, and the solvent evaporated to yield the crude product, which can then be purified by recrystallization (e.g., from an ethanol/water mixture).

-

Low Yield: Low yields can result from incomplete precipitation. Ensure the pH is sufficiently acidic (3-4) to fully protonate the carboxylate. Chilling the solution thoroughly maximizes precipitation. Additionally, ensure the product is not significantly soluble in the aqueous acidic medium.

-

Choice of Base: While NaOH or KOH can also be used, LiOH is often preferred for more complex or sensitive substrates as it can be effective at lower temperatures, potentially minimizing side reactions.[6][13]

-

Solvent System: The THF/MeOH/H₂O solvent system is effective because THF helps to solubilize the organic ester, while methanol and water are necessary to dissolve the inorganic base, creating a homogenous reaction environment.[6][14]

References

- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.

- Maiti, D., & Bhattacharyya, S. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233-237.

- Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.

- Ashenhurst, J. (2022, October 27).

- Kocienski, P. J. (n.d.). 6.

- Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis.

- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.

- Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.

- Google Patents. (n.d.).

- Leah4sci. (2015, February 24).

- ResearchGate. (n.d.). Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,....

- The Royal Society of Chemistry. (n.d.).

- Filo. (2025, May 13).

- PubMed. (n.d.).

- European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1.

- Advanced Journal of Chemistry, Section A. (2024, July 17).

- OperaChem. (2024, April 27).

- BenchChem. (2025). Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.

- PubMed. (2002, November 15). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.

- Organic Chemistry Tutor. (n.d.).

- National Center for Biotechnology Information. (n.d.). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies.

- ResearchGate. (2025, August 6). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid.

- University of California, Riverside. (n.d.). Saponification (Base Hydrolysis)

- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met.

- De Gruyter. (2025, December 6). Synthesis of 2-[(quinolin-8-yloxy)

- Organic Chemistry Tutor. (2025, January 11).

- Chemistry LibreTexts. (2023, January 22).

- MDPI. (2023, April 27).

- Santa Cruz Biotechnology. (n.d.). 6-Methylquinoline-3-carboxylic acid.

- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.

- National Center for Biotechnology Information. (n.d.). Quinoline-3-carboxylic acid.

- ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic....

- ChemicalBook. (n.d.). 6-Methylquinoline(91-62-3) 1H NMR spectrum.

- National Center for Biotechnology Information. (n.d.). 6-Methoxyquinoline-3-carboxylic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Saponification-Typical procedures - operachem [operachem.com]

- 12. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciforum.net [sciforum.net]

- 14. researchgate.net [researchgate.net]

Procedure for converting Methyl 6-acetylquinoline-3-carboxylate to carboxamides

Executive Summary

This technical guide outlines the optimized procedures for converting Methyl 6-acetylquinoline-3-carboxylate (M6AQ) into functionalized carboxamides. This transformation is a critical node in the synthesis of NK3 receptor antagonists (e.g., Osanetant analogues) and EGFR kinase inhibitors .

The presence of the C6-acetyl group (ketone) necessitates chemoselective protocols that avoid non-specific nucleophilic attack or unwanted reduction. We present two validated pathways:

-

Route A (The "Gold Standard"): Hydrolysis followed by HATU-mediated coupling. Ideal for aromatic amines, sterically hindered substrates, and high-throughput library generation.

-

Route B (The "Green" Efficiency Route): TBD-catalyzed direct aminolysis. Ideal for aliphatic, non-hindered primary amines.

Chemical Context & Retrosynthetic Logic

The substrate contains two electrophilic sites: the C3-methyl ester and the C6-ketone . Standard harsh amidation (e.g., using

-

Target: Selective attack at the C3-ester.

-

Strategy: Use mild activation (HATU) or organocatalysis (TBD) to differentiate the ester from the ketone.

Visual Workflow (DOT Diagram)

Figure 1: Strategic reaction landscape. Route A is preferred for diversity; Route B for atom economy.

Protocol A: Hydrolysis & HATU Coupling (Recommended)

This two-step sequence is the industry standard for medicinal chemistry due to its high reliability across diverse amine partners (anilines, heterocycles).

Step 1: Saponification (Hydrolysis)

-

Objective: Convert methyl ester to carboxylic acid without affecting the ketone.

-

Reagents: Lithium Hydroxide (LiOH), THF, Water.

Procedure:

-

Dissolve Methyl 6-acetylquinoline-3-carboxylate (1.0 eq) in a 3:1 mixture of THF:Water (0.1 M concentration).

-

Add LiOH·H₂O (2.0 eq) in one portion.

-

Stir at Room Temperature (RT) for 2–4 hours. Note: Monitor by LCMS.[1][2][3] The methyl ester peak (M+) should disappear, replaced by the acid peak (M-14).

-

Workup:

-

Concentrate THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3–4 using 1N HCl .

-

The carboxylic acid will precipitate as a white/off-white solid.

-

Filter, wash with cold water, and dry under vacuum. Do not heat above 50°C to prevent decarboxylation.

-

Step 2: HATU-Mediated Amidation

-

Objective: Activate the acid and couple with amine.

-

Reagents: HATU, DIPEA (Hünig's Base), DMF.

Procedure:

-

Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M).

-

Add DIPEA (3.0 eq). Stir for 5 minutes.

-

Add HATU (1.1 eq). Stir for 10–15 minutes to form the activated OAt-ester. Solution usually turns yellow.

-

Add the Amine (1.1–1.2 eq).

-

Stir at RT for 2–12 hours.

-

Workup:

Mechanistic Insight: Why HATU?

HATU is chosen over EDC/HOBt because the pyridine nitrogen in the HATU scaffold stabilizes the active ester via a 7-membered transition state, significantly accelerating the reaction with sterically hindered amines (like anilines) often found in kinase inhibitors.

Figure 2: HATU activation cycle. The O-At ester prevents racemization and enhances reactivity.

Protocol B: TBD-Catalyzed Direct Aminolysis

-

Scope: Best for primary aliphatic amines (e.g., benzylamine, alkylamines).

-

Advantages: One step, no coupling reagents, high atom economy.

-

Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

Procedure:

-

Combine Methyl 6-acetylquinoline-3-carboxylate (1.0 eq) and Amine (1.5–2.0 eq) in a sealed tube.

-

Add TBD (0.1–0.2 eq, 10–20 mol%).

-

Add solvent: Toluene or THF (0.5 M). Note: Methanol can be used but may slow the reaction due to reversibility.

-

Heat to 60–80°C for 6–12 hours.

-

Workup:

-

Cool to RT.

-

Dilute with DCM.

-

Wash with dilute HCl (to remove TBD and excess amine).

-

Concentrate and purify (recrystallization often sufficient).[5]

-

Quality Control & Troubleshooting

Analytical Expectations (NMR)

| Proton Position | Multiplicity | Approx. Shift (ppm) | Diagnostic Note |

| -NH- (Amide) | Broad Singlet | 8.5 – 10.0 | Disappears with D₂O shake. |

| H-2 (Quinoline) | Singlet | 9.2 – 9.4 | Most deshielded aromatic proton. |

| C6-Acetyl (-CH₃) | Singlet | 2.6 – 2.7 | Confirm ketone integrity (no reduction). |

| C3-Ester (-OCH₃) | Singlet | 3.9 – 4.0 | Must be ABSENT in product. |

Troubleshooting Matrix

| Issue | Probable Cause | Solution |

| Low Yield (Route A) | Incomplete hydrolysis | Ensure pH is adjusted to 3–4 during workup to precipitate the acid fully. |

| Side Products (Route A) | Ketone reaction | Avoid using excess amine if it is highly nucleophilic; keep temp at RT. |

| No Reaction (Route B) | Amine is non-nucleophilic | Switch to Route A. Direct aminolysis fails with anilines. |

| Racemization | Over-activation | Use DIPEA (mild base) instead of TEA; maintain RT. |

References

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.[1][2] Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters. Retrieved from [Link]

-

National Institutes of Health (PMC). (2015). Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates.[6] (Demonstrates TBD catalysis utility). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide Formation using HATU.[2][7][8][9] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 8. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00163C [pubs.rsc.org]

- 9. HATU - Wikipedia [en.wikipedia.org]

Microwave-assisted synthesis of Methyl 6-acetylquinoline-3-carboxylate analogs

Application Note: High-Efficiency Microwave-Assisted Synthesis of Methyl 6-acetylquinoline-3-carboxylate Analogs

Executive Summary & Scientific Rationale

The quinoline scaffold is a cornerstone of medicinal chemistry, appearing in antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and antineoplastic agents.[1] This application note details a robust, microwave-assisted protocol for synthesizing Methyl 6-acetylquinoline-3-carboxylate and its structural analogs.

Traditionally, the synthesis of 3-carboxylated quinolines via the Friedländer or Combes method requires harsh conditions (refluxing strong acids/bases for >24 hours), often resulting in low yields and extensive purification.

Why Microwave Irradiation?

This protocol utilizes Dielectric Heating , specifically exploiting the dipolar polarization mechanism.[2][3] The polar reaction medium (ethanol/acetic acid) and the ionic catalyst (Sulfamic acid) align with the oscillating electric field (2.45 GHz). This molecular friction generates rapid, volumetric internal heating, accelerating the rate-determining step—the dehydration of the aldol intermediate—by significantly lowering the activation energy barrier (

Reaction Mechanism & Pathway

The synthesis proceeds via the Friedländer Annulation , a condensation between a 2-aminoaryl carbonyl compound and an

Core Reaction Scheme:

-

Reactants: 2-Amino-5-acetylbenzaldehyde (Precursor A) + Methyl Acetoacetate (Precursor B).

-

Catalyst: Sulfamic Acid (

) – A green, zwitterionic solid acid. -

Product: Methyl 6-acetyl-2-methylquinoline-3-carboxylate.

Note: To obtain the 2-unsubstituted analog (2-H), Methyl 3,3-dimethoxypropionate is used instead of Methyl Acetoacetate.

Figure 1: Mechanistic pathway of the acid-catalyzed Friedländer annulation under microwave irradiation.

Experimental Protocol

Safety Warning: Microwave vials are pressurized vessels. Always operate within the safety limits of your specific reactor (typically <20 bar). Wear standard PPE.

Materials

-

Reagent A: 2-Amino-5-acetylbenzaldehyde (1.0 mmol)

-

Note: If unavailable, prepare via reduction of 2-nitro-5-acetylbenzaldehyde or oxidation of 2-amino-5-acetylbenzyl alcohol.

-

-

Reagent B: Methyl Acetoacetate (1.2 mmol)

-

Catalyst: Sulfamic Acid (10 mol%)

-

Solvent: Ethanol (absolute) or Solvent-Free (Neat)

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave).

Step-by-Step Workflow

Figure 2: Operational workflow for the microwave-assisted synthesis.[1]

Detailed Procedure

-

Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, introduce 2-Amino-5-acetylbenzaldehyde (163 mg, 1.0 mmol) and Methyl Acetoacetate (139 mg, 1.2 mmol).

-

Catalysis: Add Sulfamic acid (10 mg, 0.1 mmol).

-

Solvation: Add 2 mL of absolute ethanol. (Reaction can also be run neat to maximize Green Chemistry principles).

-

Irradiation: Cap the vial. Program the microwave reactor:

-

Mode: Dynamic (Power adjusts to maintain Temp).

-

Temperature: 120 °C.

-

Hold Time: 10 minutes.

-

Max Pressure: 250 psi (17 bar).

-

Stirring: High.[1]

-

-

Workup: After cooling to <50°C, pour the reaction mixture onto crushed ice (approx. 20 g). The solid product will precipitate immediately.

-

Purification: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol to obtain pure Methyl 6-acetyl-2-methylquinoline-3-carboxylate.

Optimization & Data Analysis

The following data illustrates the efficiency of MW irradiation compared to conventional heating (Oil Bath) for this specific transformation.

Table 1: Comparative Efficiency (MW vs. Conventional)

| Method | Catalyst | Temp (°C) | Time | Yield (%) |

| Microwave | Sulfamic Acid | 120 | 10 min | 92 |

| Microwave | 120 | 12 min | 88 | |

| Microwave | None (Neat) | 140 | 20 min | 65 |

| Oil Bath | Sulfamic Acid | Reflux (80) | 480 min (8h) | 74 |

| Oil Bath | HCl (conc.) | Reflux | 720 min (12h) | 60 |

Table 2: Substrate Scope (Analog Generation) Using 2-Amino-5-acetylbenzaldehyde as the fixed precursor.

| Entry | Product (Analog) | Yield (%) | |

| 1 | Methyl acetoacetate | Methyl 6-acetyl-2-methyl quinoline-3-carboxylate | 92 |

| 2 | Ethyl acetoacetate | Ethyl 6-acetyl-2-methylquinoline-3-carboxylate | 90 |

| 3 | Methyl 3-oxopentanoate | Methyl 6-acetyl-2-ethyl quinoline-3-carboxylate | 89 |

| 4 | Dimethyl malonate | Methyl 6-acetyl-2-hydroxy quinoline-3-carboxylate | 85 |

| 5 | Acetylacetone | 3-Acetyl -6-acetyl-2-methylquinoline | 94 |

Troubleshooting & Critical Parameters

-

Pressure Spikes: If using volatile solvents like acetone or low-boiling esters, the pressure may exceed vial limits. Solution: Use Ethanol or run solvent-free. Ensure the "Max Pressure" safety cutoff is active.

-

Incomplete Conversion: If TLC shows remaining aldehyde after 10 mins, increase temperature to 140°C rather than extending time. Prolonged MW irradiation can lead to charring/polymerization.

-

Product Solubility: If the product does not precipitate upon adding ice, the ionic strength might be too high. Solution: Neutralize the sulfamic acid with a few drops of 10%

before ice addition.

References

-

Muscia, G. C., et al. (2011). "Microwave-assisted Friedländer synthesis of quinolines derivatives." Tetrahedron Letters, 52(41), 5367-5370.

-

Yadav, J. S., et al. (2004). "Sulfamic acid: a novel, efficient and cost-effective solid acid catalyst for the synthesis of quinolines." Tetrahedron Letters, 45(31), 5967-5969.

-

Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

-

BenchChem. (2025).[1] "Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes." BenchChem Technical Library.

-

National Institutes of Health (NIH). (2020). "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry."[4][5] PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones [organic-chemistry.org]

- 5. eurekaselect.com [eurekaselect.com]

One-Pot Synthesis of 6-Acetylquinoline Derivatives: Application Notes and Protocols for Researchers

Introduction: The Significance of the 6-Acetylquinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous therapeutic agents and functional materials.[1] Among its many derivatives, those bearing an acetyl group at the 6-position are of particular interest due to their potential as key intermediates in the synthesis of complex bioactive molecules. The acetyl group offers a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space in drug discovery programs. This guide provides detailed one-pot synthesis protocols for 6-acetylquinoline derivatives, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are selected for their efficiency, atom economy, and adaptability, aligning with the principles of green chemistry by minimizing steps and reducing waste.[2][3]

Strategic Approaches to One-Pot Synthesis

The synthesis of the quinoline ring system can be achieved through several classic and modern synthetic strategies. For the specific one-pot synthesis of 6-acetylquinoline derivatives, the most direct approaches involve the use of readily available starting materials, such as 4-acetylaniline, which incorporates the desired acetyl moiety from the outset. This guide will focus on three such powerful and reliable methods:

-

The Combes Synthesis: A direct and efficient acid-catalyzed condensation of an aniline with a β-diketone.

-

The Doebner-von Miller Reaction: A robust method involving the reaction of an aniline with α,β-unsaturated carbonyl compounds.

-

The Skraup Synthesis: A classic method utilizing glycerol as the carbon source for the quinoline ring formation.

Each of these methods offers distinct advantages and can be tailored to specific research needs. The following sections will provide a detailed exploration of the underlying chemistry, step-by-step protocols, and critical experimental considerations for each approach.

Protocol I: The Combes Synthesis of 6-Acetyl-2,4-dimethylquinoline

The Combes synthesis is a straightforward and highly effective method for preparing 2,4-disubstituted quinolines.[4] The reaction proceeds via the acid-catalyzed condensation of an aromatic amine with a β-diketone, such as acetylacetone.[5] The use of 4-acetylaniline as the aromatic amine directly installs the acetyl group at the 6-position of the resulting quinoline.

Causality of Experimental Choices

The reaction mechanism involves two key stages: the formation of an enamine intermediate from the aniline and the β-diketone, followed by an intramolecular electrophilic cyclization under acidic conditions, and subsequent dehydration to yield the aromatic quinoline ring.[5][6] Concentrated sulfuric acid or polyphosphoric acid are commonly used as catalysts to facilitate both the enamine formation and the crucial cyclization step.[7] The choice of a strong acid is critical to protonate the carbonyl group of the enamine intermediate, activating it for the intramolecular electrophilic attack on the aniline ring.

Experimental Workflow Diagram

Sources

Troubleshooting & Optimization

Technical Support Center: Quinoline Ester Solubility in Ethanol

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of quinoline esters in ethanol. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental choices. This document is structured as a series of frequently asked questions (FAQs) that address common to complex solubility issues, providing expert insights and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve my quinoline ester in ethanol, but it's not working. What are the fundamental reasons for this poor solubility?

A1: The issue of poor solubility is rooted in the intermolecular forces between your specific quinoline ester (the solute) and ethanol (the solvent). The principle of "like dissolves like" is the cornerstone here.[1] While ethanol is a polar protic solvent capable of hydrogen bonding, its effectiveness depends on the overall physicochemical properties of your ester.

Several factors could be at play:

-

Molecular Polarity Mismatch: Quinoline itself is a weakly basic, aromatic heterocyclic compound.[2][3] The addition of an ester functional group and other substituents determines the molecule's overall polarity. If your quinoline ester has large, nonpolar regions, its affinity for the polar ethanol will be low, leading to poor solubility.

-

High Crystal Lattice Energy: If your compound is a highly stable, crystalline solid, a significant amount of energy is required to break apart the crystal lattice before the individual molecules can be solvated by ethanol. This high lattice energy can be a major barrier to dissolution.

-

Purity and Polymorphism: The presence of impurities or the existence of different crystalline forms (polymorphs) of your compound can unexpectedly alter its solubility profile.

Quinoline is generally soluble in alcohol, but its derivatives can show a wide range of solubilities.[4][5] It is always a good practice to review literature for similar quinoline analogues to identify proven solvent systems as a starting point.[2]

Q2: What are the simplest, most immediate steps I can take to try and dissolve my compound?

A2: Before resorting to more complex methods, several straightforward physical techniques can often resolve simple solubility challenges. These methods work by increasing the kinetic energy of the system to overcome the activation energy barrier of dissolution.

| Technique | Principle of Action | Protocol Considerations |

| Heating | Increases the kinetic energy of both solute and solvent molecules, helping to overcome the compound's crystal lattice energy. Solubility for most solids increases with temperature.[1][2] | Gently warm the mixture on a hot plate with stirring. Be cautious of the solvent's boiling point (Ethanol: ~78°C) and the thermal stability of your ester. Note that precipitation may occur upon cooling if the solution becomes supersaturated.[2][6] |

| Agitation/Stirring | Increases the interaction between the solute surface and the solvent, constantly exposing fresh surfaces of the solid to the solvent and preventing localized saturation at the solid-liquid interface. | Use a magnetic stirrer for consistent agitation. Vigorous stirring is often more effective than gentle swirling. |

| Sonication | Utilizes high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which can break apart solute agglomerates and enhance dissolution.[1] | Place the sample vial in an ultrasonic bath. This method is particularly effective for breaking up fine powders that may be clumped together.[1] |

| Particle Size Reduction | Grinding the solid into a finer powder increases the surface-area-to-volume ratio, which can significantly increase the rate of dissolution.[1][7] | Use a mortar and pestle to gently grind the solid before adding it to the solvent. This does not change the thermodynamic solubility limit but can make it seem to dissolve faster.[7] |

Troubleshooting Workflow: A Systematic Approach

The following diagram outlines a logical progression for troubleshooting solubility issues. Start with the simplest methods and proceed to more complex interventions as needed.

Caption: A step-by-step decision tree for troubleshooting low solubility.

Q3: How can pH modification improve the solubility of a quinoline ester in a protic solvent like ethanol?

A3: This is a powerful and often overlooked technique. The quinoline ring system contains a basic nitrogen atom.[2] In a neutral or basic solution, this nitrogen is unprotonated, and the molecule is in its neutral, free-base form, which is often less soluble in polar solvents.[2]

By adding a small amount of acid (e.g., hydrochloric acid or acetic acid), you can protonate this nitrogen atom. This forms a cationic salt (a quinolinium salt). This ionized form is generally much more polar and, therefore, significantly more soluble in polar protic solvents like ethanol.[2][3] The solubility of quinoline derivatives is highly dependent on pH.[3][8]

Caption: Protonation of the quinoline nitrogen to form a more soluble salt.

Experimental Protocol: pH Adjustment for Solubility Enhancement

-

Preparation: Suspend your quinoline ester in the desired volume of ethanol.

-

Acid Selection: Prepare a dilute solution of an appropriate acid (e.g., 1M HCl in ethanol or glacial acetic acid). The acid must be compatible with your downstream experimental conditions.[2]

-

Titration: While stirring the suspension, add the acid dropwise.

-

Observation: Monitor the solution for clarity. Often, the solid will dissolve rapidly as the pH drops and the salt is formed.

-

Caution: Add only the minimum amount of acid required to achieve dissolution to avoid potential side reactions or degradation of your compound.

Q4: I've tried heating and pH adjustment, but my compound still won't dissolve. Is using a co-solvent the next logical step?

A4: Yes. When a single solvent system is inadequate, a co-solvent system is a highly effective strategy.[2] A co-solvent is a miscible solvent added in a small to moderate amount to the primary solvent to change its overall polarity, thereby enhancing the solubility of the solute.[7] For quinoline derivatives that are poorly soluble in ethanol, adding a small amount of a stronger organic solvent can make a significant difference.

Common Co-solvents for Ethanol-Based Systems:

| Co-solvent | Polarity | Key Characteristics & When to Use |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | An exceptionally strong solvent for a wide range of organic compounds. A great first choice for highly insoluble compounds. Use sparingly as it can be difficult to remove.[2] |

| Dimethylformamide (DMF) | Polar Aprotic | Similar to DMSO in its dissolving power. Often used when DMSO is incompatible with the reaction chemistry. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Less polar than DMSO/DMF but a good solvent for many organic compounds. Can be a good intermediate choice. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Useful if your quinoline ester has significant nonpolar character that is limiting its solubility in pure ethanol. |

Experimental Protocol: Co-solvent Titration

-

Initial Suspension: Suspend the quinoline ester in the primary solvent (ethanol).

-

Co-solvent Selection: Choose a co-solvent in which your compound is known or expected to be highly soluble (e.g., DMSO).[2]

-

Titration: Using a pipette or syringe, add the co-solvent to the suspension in small increments (e.g., 1-5% of the total volume) while stirring vigorously.

-

Observation: After each addition, allow the mixture to stir for several minutes and observe any changes. Continue adding the co-solvent until the solid fully dissolves.

-

Documentation: Record the final percentage of co-solvent required. This is critical for reproducibility. Be mindful that a high percentage of co-solvent can alter your reaction conditions.

Q5: My compound seems impossibly insoluble. Are there any advanced methods I can employ?

A5: When standard methods fail, more specialized formulation techniques, often used in drug development, can be adapted for laboratory-scale experiments.

-

Solid Dispersions: This technique involves dispersing your compound at a molecular level within an inert, water-soluble carrier, such as a polymer (e.g., Polaxamer 407).[2][9] The process typically involves dissolving both your compound and the carrier in a common solvent and then removing the solvent. The resulting solid can have a dramatically improved dissolution rate and apparent solubility.[9]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the non-polar parts of a guest molecule (your quinoline ester), forming an "inclusion complex."[2] This complex is more soluble in polar solvents because the hydrophobic portion of your compound is masked.[2][10]

These methods require more significant experimental development but can be powerful tools for extremely challenging compounds.

References

-

Esters: Structure, Properties, and Reactions | Solubility of Things. (n.d.). Solubility of Things. Retrieved February 24, 2026, from [Link]

-

The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. (1994). Scilit. Retrieved February 24, 2026, from [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2022). ResearchGate. Retrieved February 24, 2026, from [Link]

-

The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. (1994). PubMed. Retrieved February 24, 2026, from [Link]

-

The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. (1994). Semantic Scholar. Retrieved February 24, 2026, from [Link]

-

Quinoline. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

an introduction to esters. (n.d.). Chemguide. Retrieved February 24, 2026, from [Link]

-

Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved February 24, 2026, from [Link]

-

8-Hydroxyquinoline | Solubility of Things. (n.d.). Solubility of Things. Retrieved February 24, 2026, from [Link]

-

Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. Retrieved February 24, 2026, from [Link]

-

5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved February 24, 2026, from [Link]

-

Physical Properties of Esters. (n.d.). Lumen Learning. Retrieved February 24, 2026, from [Link]

-

Ester. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Retrieved February 24, 2026, from [Link]

-

3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

-

Quinoline. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ijmsdr.org [ijmsdr.org]

- 8. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Recrystallization of Methyl 6-acetylquinoline-3-carboxylate

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the purification of Methyl 6-acetylquinoline-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on obtaining high-purity crystalline material through recrystallization. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize the process effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the recrystallization of Methyl 6-acetylquinoline-3-carboxylate, providing quick and actionable insights.

Q1: What is the ideal solvent for recrystallizing Methyl 6-acetylquinoline-3-carboxylate?

There is no single "ideal" solvent; the best choice depends on the specific impurity profile of your crude material. However, based on the structure of Methyl 6-acetylquinoline-3-carboxylate—which contains a moderately polar quinoline ring, an ester, and a ketone functional group—mixed solvent systems are often the most effective.

A highly recommended starting point is a polar/non-polar combination. For a structurally similar compound, Methyl 6-bromoquinoline-3-carboxylate, an ethanol/hexanes system has been shown to be effective.[1] Other promising systems include mixtures of acetone/water, ethanol/water, or ethyl acetate/hexanes.[2][3] The key is to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[4]

Q2: How do I choose between a single-solvent and a mixed-solvent system?

The choice is dictated by the solubility profile of your compound.

-

Single-Solvent System: This is the simplest method. It is ideal if you can find a solvent that dissolves the compound completely at its boiling point but very poorly at room temperature or below.[5] For this particular molecule, solvents like ethanol or isopropanol might be viable candidates for a single-solvent approach.

-

Mixed-Solvent System: This method is more versatile and often necessary when no single solvent provides the desired solubility gradient.[4] You use a pair of miscible solvents: one in which the compound is very soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "poor" solvent).[6] This allows for fine-tuned control over the crystallization process. Given the compound's functional groups, this is the most likely path to success.

Q3: My crude product is slightly colored. How can I remove the color?

The presence of color often indicates high-molecular-weight, conjugated impurities. These can typically be removed by treating the hot solution with activated charcoal.[4]

Causality: Activated charcoal has a highly porous surface that adsorbs large, colored impurity molecules.

Protocol: After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (typically 1-2% by weight). Keep the solution heated for a few minutes to allow for adsorption. The charcoal, along with the adsorbed impurities, must then be removed by a hot filtration step before the solution is cooled to induce crystallization.[7] Be aware that using an excess of charcoal can lead to the loss of your desired product.[4]

Q4: How much solvent should I use?

The guiding principle is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[5] Using too much solvent is the most common reason for poor or no crystal formation, as the solution may not become saturated enough upon cooling.[8][9] It is always better to start with a small volume of solvent, bring it to a boil, and then add more in small portions until the solid just dissolves.[7]

Section 2: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for developing a robust recrystallization procedure.

Protocol 2.1: Solvent System Screening

Objective: To identify the most effective single or mixed-solvent system for your specific batch of Methyl 6-acetylquinoline-3-carboxylate.

Methodology:

-

Place a small amount of your crude material (approx. 20-30 mg) into several different test tubes.

-